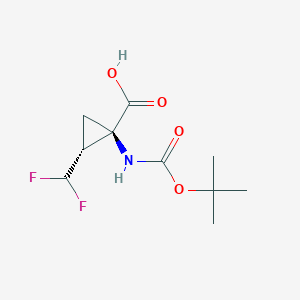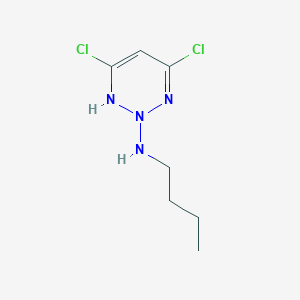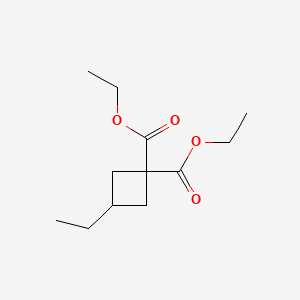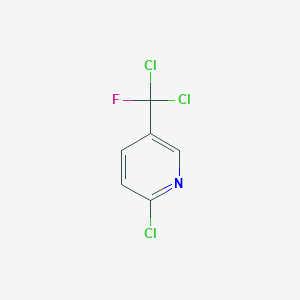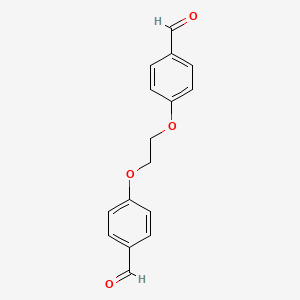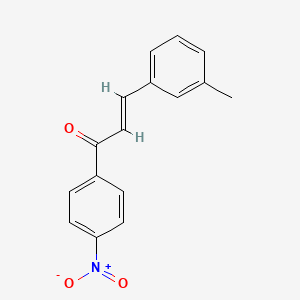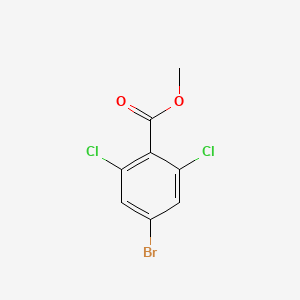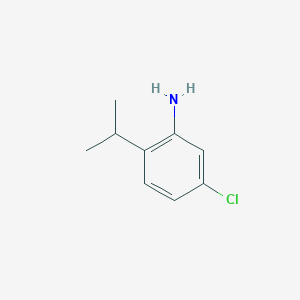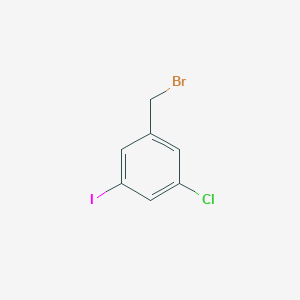
3-Chloro-5-iodobenzyl bromide
Overview
Description
3-Chloro-5-iodobenzyl bromide: is an organic compound with the molecular formula C7H5BrClI . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzyl bromide typically involves the bromination of 3-Chloro-5-iodotoluene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of bromochlorohydantoin as a solvent, which facilitates the bromination process. This method is advantageous due to its cost-effectiveness, improved yield, and reduced reaction time .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-5-iodobenzyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and base (e.g., potassium carbonate) are used under mild conditions to facilitate the coupling reaction.
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Suzuki–Miyaura Coupling: Products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: 3-Chloro-5-iodobenzyl bromide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodobenzyl bromide in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
3-Iodobenzyl bromide: Similar structure but lacks the chlorine substituent.
3-Chloro-5-bromobenzyl bromide: Similar structure but lacks the iodine substituent.
Uniqueness: 3-Chloro-5-iodobenzyl bromide is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This dual substitution allows for versatile applications in organic synthesis, making it a valuable intermediate compared to its analogs .
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCONICDGVAQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
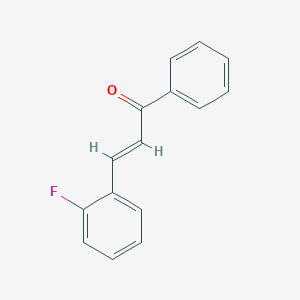
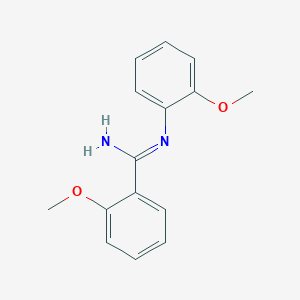
![3-Chloro-furo[3,4-b]pyridine-5,7-dione](/img/structure/B6326140.png)

